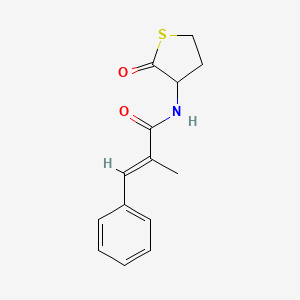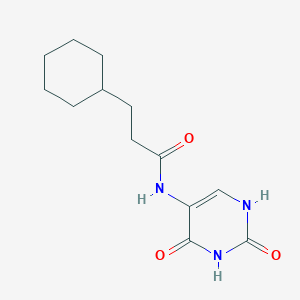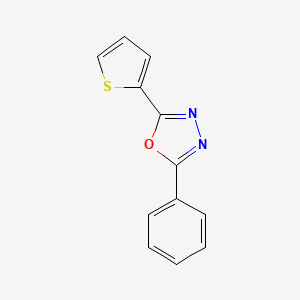
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, also known as MOTA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. MOTA is a member of the acrylamide family and is known for its unique structure and properties. In
Scientific Research Applications
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer, antimicrobial, and antifungal properties. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied for its potential use as an anti-inflammatory and analgesic agent. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also interact with cell membrane receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have antimicrobial and antifungal effects, inhibiting the growth of various pathogens. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also have neuroprotective effects, protecting neurons from oxidative stress and other insults.
Advantages and Limitations for Lab Experiments
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has some limitations as well. It is a highly reactive compound that can be difficult to handle, and precautions must be taken to avoid exposure. In addition, the synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. One area of interest is the development of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide derivatives with improved properties and efficacy. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, including its distribution, metabolism, and elimination from the body. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also be useful in the development of targeted drug delivery systems, allowing for the specific delivery of drugs to cancer cells or other diseased tissues. Finally, the potential use of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide in combination with other drugs or therapies should be explored, as it may enhance the efficacy of existing treatments.
Conclusion:
In conclusion, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, or 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, is a chemical compound with potential applications in medicinal chemistry. Its unique structure and properties have led to extensive research into its synthesis, mechanism of action, and potential therapeutic uses. While there are still many questions to be answered, the future of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide research looks promising and may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2-oxotetrahydrothiophene with methylamine to form 2-methyl-2-aminotetrahydrothiophene. This intermediate is then reacted with phenylacryloyl chloride to form 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been optimized, and several modifications have been made to improve the yield and purity of the compound.
properties
IUPAC Name |
(E)-2-methyl-N-(2-oxothiolan-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(9-11-5-3-2-4-6-11)13(16)15-12-7-8-18-14(12)17/h2-6,9,12H,7-8H2,1H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKPTOMFULZQEE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)

![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)
![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)


![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)

![2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5488684.png)